An In-depth Technical Guide to 1a,1b-Dihomo-PGE2: From Discovery to Biological Significance
An In-depth Technical Guide to 1a,1b-Dihomo-PGE2: From Discovery to Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1a,1b-Dihomo-prostaglandin E2 (1a,1b-Dihomo-PGE2), a lesser-known member of the prostaglandin family. While its biological significance is not as pronounced as that of its arachidonic acid-derived counterpart, PGE2, an understanding of its discovery, biosynthesis, and chemical properties is crucial for researchers in the fields of lipidomics, inflammation, and drug development. This guide will delve into the historical context of its discovery, detail its biosynthetic pathway from adrenic acid, outline methods for its synthesis and purification, provide a thorough account of its analytical characterization, and discuss its known biological activities, or lack thereof, in comparison to other key prostaglandins.
Introduction: Placing 1a,1b-Dihomo-PGE2 in the Prostaglandin Landscape
Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals.[1] The most well-studied prostaglandins, such as PGE2, are derived from the 20-carbon omega-6 fatty acid, arachidonic acid (AA). 1a,1b-Dihomo-PGE2, as its name suggests, is a structural analog of PGE2, containing two additional carbon atoms in its carboxylic acid side chain. This seemingly minor structural modification has profound implications for its biosynthesis and biological activity. It is derived from the 22-carbon omega-6 fatty acid, adrenic acid (AdA).
The study of prostaglandins has been pivotal in understanding inflammation, pain, fever, and numerous other physiological processes.[2] While much of the focus has been on the metabolites of arachidonic acid, the existence and study of prostaglandins derived from other fatty acid precursors, such as 1a,1b-Dihomo-PGE2 from adrenic acid, provide valuable insights into the substrate specificity of the enzymes involved in prostanoid biosynthesis and the structure-activity relationships that govern their biological functions.
The Discovery and Natural Occurrence of 1a,1b-Dihomo-PGE2
The first identification of 1a,1b-Dihomo-PGE2 was in extracts of sheep vesicular gland microsomes that were incubated with adrenic acid.[1] This seminal finding demonstrated that the cyclooxygenase (COX) enzyme system was capable of utilizing fatty acids other than arachidonic acid as substrates. Later, 1a,1b-Dihomo-PGE2 was also identified in the conditioned media of RAW 264.7 macrophages that had been stimulated with endotoxin and arachidonic acid.[1] This discovery suggested a potential role for this molecule in inflammatory settings, albeit likely a minor one compared to PGE2. The production in this context is thought to occur through the elongation of arachidonic acid to adrenic acid, which is then sequentially metabolized by COX and PGE synthase.[1]
Further research has shown that dihomo-prostaglandins are preferentially synthesized in certain tissues, such as the renal medulla, where adrenic acid is selectively distributed.[3] This tissue-specific distribution of the precursor fatty acid highlights the potential for localized production and action of these less common prostanoids.
The Biosynthetic Pathway of 1a,1b-Dihomo-PGE2
The biosynthesis of 1a,1b-Dihomo-PGE2 mirrors that of PGE2, with the key difference being the initial fatty acid substrate. The pathway begins with the release of adrenic acid from the sn-2 position of membrane phospholipids by the action of phospholipase A2.
Enzymatic Conversion of Adrenic Acid
Once released, adrenic acid is metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] The initial rate of oxygen uptake by prostaglandin synthetase with adrenic acid as a substrate is approximately 25% of that observed with arachidonic acid, indicating that it is a less preferred substrate.[5] The COX enzymes catalyze the addition of two molecules of oxygen to adrenic acid, forming the unstable endoperoxide intermediate, 1a,1b-Dihomo-PGG2. This is then reduced to another unstable intermediate, 1a,1b-Dihomo-PGH2.
Finally, 1a,1b-Dihomo-PGH2 is isomerized to the more stable 1a,1b-Dihomo-PGE2 by the action of prostaglandin E synthases (PGES).
Caption: Biosynthetic pathway of 1a,1b-Dihomo-PGE2 from adrenic acid.
Synthesis and Purification of 1a,1b-Dihomo-PGE2
The study of 1a,1b-Dihomo-PGE2 has been facilitated by both enzymatic and chemical synthesis methods.
Enzymatic Synthesis
As demonstrated in its discovery, 1a,1b-Dihomo-PGE2 can be synthesized in vitro by incubating adrenic acid with a source of cyclooxygenase and prostaglandin E synthase, such as sheep vesicular gland microsomes.[5]
Protocol for Enzymatic Synthesis:
-
Prepare a suspension of sheep vesicular gland microsomes in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0).
-
Add adrenic acid to the microsomal suspension.
-
Incubate the mixture at 37°C with gentle agitation for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by acidifying the mixture to pH 3-4 with a weak acid (e.g., citric acid).
-
Extract the lipids with an organic solvent such as ethyl acetate or diethyl ether.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Purify the resulting residue using chromatographic techniques.
Chemical Synthesis
While a specific total synthesis of 1a,1b-Dihomo-PGE2 is not extensively documented in the literature, its synthesis can be achieved by adapting established methods for prostaglandin synthesis, most notably the Corey synthesis.[6][7] This landmark synthetic route utilizes a bicyclic lactone, known as the Corey lactone, as a key intermediate.[6]
Conceptual Steps for a Corey-type Synthesis of 1a,1b-Dihomo-PGE2:
-
Synthesis of the Corey Lactone: This bicyclic intermediate contains the correct stereochemistry for the cyclopentane ring of the prostaglandin.
-
Introduction of the Omega Sidechain: The lower sidechain is introduced via a Wittig or Horner-Wadsworth-Emmons reaction. For 1a,1b-Dihomo-PGE2, the phosphonate or ylide would contain the C10 sidechain.
-
Reduction and Protection: The lactone is reduced to a lactol, and the resulting hydroxyl groups are protected.
-
Introduction of the Alpha Sidechain: The upper carboxylic acid sidechain is introduced, again typically via a Wittig reaction, using an ylide that will provide the C10 carboxylic acid chain.
-
Deprotection and Oxidation: The protecting groups are removed, and the C9 hydroxyl group is oxidized to a ketone to yield 1a,1b-Dihomo-PGE2.
Caption: Conceptual workflow for the chemical synthesis of 1a,1b-Dihomo-PGE2.
Purification
Purification of 1a,1b-Dihomo-PGE2, whether from biological extracts or synthetic reactions, typically involves a combination of chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and monitoring of the purification process.[5] For preparative scale purification, column chromatography on silica gel is often employed. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for obtaining highly pure 1a,1b-Dihomo-PGE2.[8]
Analytical Characterization
The structural elucidation and quantification of 1a,1b-Dihomo-PGE2 rely on a suite of modern analytical techniques.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): Provides a rapid method for the initial identification of 1a,1b-Dihomo-PGE2 based on its retention factor (Rf) value compared to standards.[5]
-
Gas Chromatography (GC): After derivatization to form volatile esters (e.g., methyl ester) and ethers (e.g., trimethylsilyl ether), GC can be used for separation and quantification.[5]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation of prostaglandins and is often coupled with mass spectrometry for sensitive detection.[8]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural confirmation and quantification of 1a,1b-Dihomo-PGE2.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS provides characteristic fragmentation patterns that can confirm the identity of the molecule.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the current gold standard for the analysis of prostaglandins. It allows for the sensitive and specific detection of 1a,1b-Dihomo-PGE2 in complex biological matrices. The fragmentation of the deprotonated molecule in the negative ion mode typically involves losses of water and carbon dioxide.[9]
Table 1: Key Mass Spectrometric Data for Prostaglandin Analysis
| Analytical Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| LC-MS/MS (for PGE2) | Negative ESI | 351.2 | Loss of H2O, CO2 | [10] |
Note: Specific fragmentation data for 1a,1b-Dihomo-PGE2 would be analogous, with a precursor ion reflecting its higher molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural elucidation of novel prostaglandins, including dihomo-prostaglandins.[8] These techniques provide detailed information about the carbon skeleton and the stereochemistry of the molecule.
Biological Activity and Physiological Significance
A critical aspect of understanding 1a,1b-Dihomo-PGE2 is its biological activity in comparison to the well-characterized PGE2.
Comparative Biological Potency
Studies on related dihomo-prostaglandins suggest that they are generally less biologically active than their arachidonic acid-derived counterparts. For example, 1a,1b-dihomo-PGE1 is significantly less active than PGE1. Similarly, dihomo-prostaglandin I2 is much less potent at inhibiting platelet aggregation than PGI2. This suggests that the extended alpha-chain of 1a,1b-Dihomo-PGE2 likely hinders its ability to effectively bind to and activate prostaglandin receptors.
Table 2: Comparative Biological Activities of Prostaglandins
| Prostaglandin | Precursor Fatty Acid | Key Biological Activities | Relative Potency | Reference |
| PGE2 | Arachidonic Acid | Pro-inflammatory, pyretic, pain sensitization, uterine contraction | High | [2] |
| 1a,1b-Dihomo-PGE2 | Adrenic Acid | Largely uncharacterized, presumed to be low | Low | Inferred from related compounds |
| PGE1 | Dihomo-γ-linolenic acid | Vasodilation, anti-inflammatory | Moderate | [11] |
| 1a,1b-Dihomo-PGE1 | 10,13,16-docosatrienoic acid | Weak biological activity | Very Low |
Interaction with Prostaglandin Receptors
PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] The reduced biological activity of 1a,1b-Dihomo-PGE2 is likely due to a lower binding affinity for these receptors. The longer carboxylic acid side chain may cause steric hindrance within the receptor's binding pocket, preventing the optimal conformational changes required for receptor activation and downstream signaling. While direct receptor binding studies for 1a,1b-Dihomo-PGE2 are scarce, the consistent observation of reduced potency among other dihomo-prostaglandins strongly supports this hypothesis.
Potential Physiological and Pathophysiological Roles
Given its low abundance and reduced biological activity, 1a,1b-Dihomo-PGE2 is not considered a major player in systemic physiological processes. However, its preferential synthesis in tissues with high adrenic acid content, such as the renal medulla, suggests the possibility of localized roles.[3] It is also conceivable that in certain pathological states where adrenic acid levels are elevated, the production of 1a,1b-Dihomo-PGE2 could be increased. Adrenic acid itself is metabolized into a variety of bioactive lipids via the cyclooxygenase, lipoxygenase, and cytochrome P450 pathways, which can influence inflammatory responses and vascular function.[4][12] The contribution of 1a,1b-Dihomo-PGE2 to these processes, if any, remains an area for further investigation.
Conclusion
1a,1b-Dihomo-PGE2 represents an intriguing, albeit less potent, member of the prostaglandin family. Its discovery expanded our understanding of the substrate flexibility of the prostaglandin biosynthetic machinery. While it does not appear to be a major mediator of systemic physiological or pathological processes, its study provides valuable insights into the structure-activity relationships of prostaglandins and highlights the importance of precursor fatty acid availability in determining the profile of lipid mediators produced in specific tissues. For researchers in lipidomics and drug development, a thorough understanding of such minor metabolites is essential for a complete picture of eicosanoid biology and for the development of highly specific therapeutic interventions targeting the prostaglandin system.
References
-
Bertin Bioreagent. (n.d.). 1a,1b-dihomo Prostaglandin E2. Retrieved from [Link]
-
NPTEL-NOC IITM. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Corey Prostaglandin Synthesis. Retrieved from [Link]
-
PubMed. (1976). The Biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 Alpha From 7, 10, 13, 16-docosatetraenoic Acid by an Acetone-Pentane Powder of Sheep Vesicular Gland Microsomes. Biochimica et Biophysica Acta. Retrieved from [Link]
- Schröder, R., et al. (2012). PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PLoS ONE, 7(3), e33329.
- Li, X., et al. (2022). Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and Therapeutic Medicine, 24(5), 685.
- Lee, H. C., et al. (2011). ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS. Hypertension, 57(2), 256–263.
-
Chemistry LibreTexts. (2024, March 27). 10: Strategies in Prostaglandins Synthesis. Retrieved from [Link]
- Järving, I., et al. (1993). A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles.
- PubMed Central. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(5), 1045–1054.
- PubMed. (1991). Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. The Journal of Biological Chemistry, 266(35), 23838–23845.
- PubMed Central. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. The Biochemical Journal, 365(Pt 2), 489–496.
-
ResearchGate. (2002). Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Retrieved from [Link]
- PubMed Central. (2013). Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2. The Journal of Biological Chemistry, 288(45), 32419–32430.
-
SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). Retrieved from [Link]
- The Journal of Clinical Investigation. (1999). The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure.
-
Tandem mass spectrometry analysis of prostaglandins and isoprostanes. (2023, March 14). [PowerPoint slides]. Retrieved from [Link]
- AHA Journals. (2009). Adrenic Acid Metabolites as Endogenous Endothelium-Derived and Zona Glomerulosa-Derived Hyperpolarizing Factors. Hypertension, 55(2), 547–554.
- Journal of the American Chemical Society. (1969). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Journal of the American Chemical Society, 91(20), 5675–5677.
- PubMed Central. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1957–1966.
- PubMed Central. (2015). Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis. The Journal of Biological Chemistry, 290(31), 19131–19142.
-
ProQuest. (n.d.). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. Retrieved from [Link]
- PubMed Central. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(18), 4153.
- Frontiers in Pharmacology. (2023). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 14, 1199315.
-
YouTube. (2020, November 9). Prostaglandin Biosynthesis - Acetate Pathway: 6 [Video]. Retrieved from [Link]
- PubMed Central. (2016).
- MDPI. (2020). Arachidonic Acid Metabolism and Kidney Inflammation. International Journal of Molecular Sciences, 21(11), 3984.
- PubMed Central. (2014). Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Striatum. The Journal of Neuroscience, 34(36), 12025–12034.
- PubMed Central. (2019). Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries. Analytical Chemistry, 91(6), 4066–4074.
-
ResearchGate. (n.d.). EPs and their downstream effects. EP1, prostaglandin E1 receptor; EP2,... [Image]. Retrieved from [Link]
-
bioRxiv. (2021). Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses. Retrieved from [Link]
- MDPI. (2018).
- PubMed Central. (2023). The role of arachidonic acid metabolites in the subtype classification and pathogenesis of primary aldosteronism. Frontiers in Endocrinology, 14, 1199315.
- PubMed. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. The Biochemical Journal, 365(Pt 2), 489–496.
- PubMed. (2022). Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses. Allergy, 77(12), 3585–3598.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. kbfi.ee [kbfi.ee]
- 9. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
